L-Alanyl-L-methionine

描述

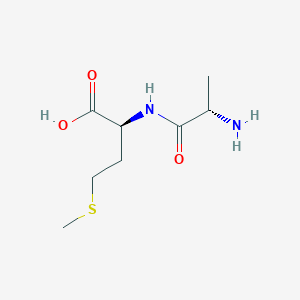

L-Alanyl-L-methionine is a dipeptide composed of the amino acids L-alanine and L-methionine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and nutrition. The combination of these two amino acids results in a molecule that exhibits unique properties, making it valuable for scientific research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: L-Alanyl-L-methionine can be synthesized through a peptide coupling reaction between L-alanine and L-methionine. This process typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using amino acid ligases or proteases. These enzymes facilitate the formation of the peptide bond between L-alanine and L-methionine under mild conditions, making the process more environmentally friendly and efficient compared to traditional chemical synthesis.

化学反应分析

Oxidation Reactions

The methionine residue in Ala-Met undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones under varying conditions.

Research Insights :

-

Methionine sulfoxide formation is reversible under enzymatic reduction in biological systems, implicating Ala-Met in redox homeostasis .

-

Oxidation alters the dipeptide’s conformation and solubility, impacting its bioavailability .

Reduction Reactions

The thioether group and peptide bond participate in reduction reactions.

Enzymatic and Metabolic Pathways

Ala-Met serves as a substrate in microbial and mammalian metabolic pathways:

Key Enzymatic Reactions

Metabolic Studies :

-

In Streptococcus thermophilus, Ala-Met is hydrolyzed to support cysteine and glutathione synthesis, linking it to antioxidant defense mechanisms .

-

Escherichia coli expresses metE and metK genes to metabolize methionine residues into S-adenosylmethionine (SAMe), a critical methyl donor .

Coordination Chemistry

Ala-Met forms stable complexes with transition metals via its amino and carboxyl groups:

Key Findings :

-

Zinc-Ala-Met complexes exhibit polymorphism, with phase transitions observed at 318 K .

-

Chelation reduces oxidative degradation of methionine residues, improving compound stability .

Synthetic and Industrial Production

Ala-Met is synthesized via enzymatic or chemical methods:

Production Methods

Optimization Data :

-

Overexpression of pntAB in engineered E. coli increases NADPH supply by 348.2%, boosting Ala-Met production .

-

Fermentation pathways utilizing reduced sulfur sources (e.g., methanethiol) improve energy efficiency by bypassing sulfate assimilation .

Functional Derivatives

Ala-Met derivatives are tailored for specific applications:

| Derivative | Synthetic Route | Application |

|---|---|---|

| N-Acetyl-Ala-Met | Acetic anhydride, pyridine | Enhanced membrane permeability . |

| Ala-Met sulfone | Performic acid oxidation | Study of oxidative stress pathways . |

科学研究应用

Nutritional Applications

Role in Animal Nutrition

L-Alanyl-L-methionine is primarily utilized in animal feed formulations, particularly in aquaculture and livestock nutrition. It serves as a source of methionine, an essential amino acid that plays a critical role in protein synthesis and metabolic processes.

- Aquaculture : Research has shown that supplementation with L-methionine enhances growth performance and antioxidant enzyme responses in shrimp (e.g., L. vannamei) when included in low-fishmeal diets. This supplementation strategy aims to improve immune responses and reduce reliance on antibiotics in aquafeeds .

- Livestock : In poultry and swine, L-methionine supplementation has been linked to improved feed efficiency and overall health. Studies indicate that adequate methionine levels are crucial for optimal growth and development, particularly during critical growth phases .

Medical Applications

Therapeutic Potential

This compound is being investigated for its therapeutic effects, particularly in liver health and metabolic disorders.

- Hepatoprotective Effects : In animal models, Ala-Met has demonstrated protective effects against liver damage induced by methionine- and choline-deficient diets (MCD). Studies indicate that Ala-Met administration significantly reduces plasma levels of liver enzymes (ALT, AST) associated with liver injury, suggesting its potential as a pharmacological agent for non-alcoholic fatty liver disease (NAFLD) .

- Oxidative Stress and Inflammation : Research indicates that Ala-Met may help mitigate oxidative stress and inflammation in various tissues. Its administration has been linked to reduced levels of pro-inflammatory cytokines and improved antioxidant enzyme activity, highlighting its potential role in managing inflammatory conditions .

Biochemical Research

Model Compound for Peptide Studies

This compound serves as a model compound for studying peptide bond formation and stability. Its structural properties allow researchers to explore the dynamics of peptide interactions under various conditions.

- Enzymatic Assays : The compound is utilized in enzymatic assays to quantify L-methionine levels in biological samples. For instance, an assay developed using adenosylmethionine synthetase (AdoMetS) allows for rapid detection of L-methionine with high specificity, facilitating studies on amino acid metabolism .

Comparative Studies

Diverse Interactions

Recent studies have explored the interactions of this compound with other compounds, providing insights into its physicochemical properties and potential applications.

- Molecular Interactions : Investigations into the molecular interactions of Ala-Met reveal its ability to undergo redox reactions, contributing to its antioxidant properties. This characteristic is essential for cellular defense mechanisms against oxidative stress .

Data Summary

The following table summarizes key findings from various studies on the applications of this compound:

作用机制

The mechanism of action of L-Alanyl-L-methionine involves its hydrolysis into L-alanine and L-methionine, which are then utilized in various metabolic pathways. L-methionine is a precursor for the synthesis of S-adenosylmethionine (SAM), a key methyl donor in numerous biochemical reactions. L-alanine plays a role in glucose metabolism and energy production. The combined effects of these amino acids contribute to the overall biological activity of the dipeptide.

相似化合物的比较

L-Alanyl-L-methionine can be compared with other dipeptides such as L-alanyl-L-glutamine and L-alanyl-L-tyrosine. While all these compounds share the common feature of containing L-alanine, their unique properties are derived from the second amino acid in the dipeptide:

L-Alanyl-L-glutamine: Known for its stability and use in clinical nutrition.

L-Alanyl-L-tyrosine: Studied for its potential cognitive benefits.

This compound stands out due to the presence of methionine, which imparts antioxidant properties and plays a crucial role in methylation reactions.

生物活性

L-Alanyl-L-methionine (Ala-Met) is a dipeptide composed of the amino acids alanine and methionine. It has garnered attention in various fields, including biochemistry and medicine, due to its potential therapeutic effects and its role in amino acid metabolism. This article explores the biological activity of Ala-Met, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Target of Action

Ala-Met primarily targets enzymes involved in the metabolic pathways of alanine and methionine. Methionine is crucial for protein synthesis and acts as a precursor to S-adenosyl-methionine (SAMe), a universal methyl donor, which plays a significant role in numerous biological processes.

Mode of Action

The action of Ala-Met involves its metabolism in the liver, where methionine is converted into various metabolites, including SAMe, L-homocysteine, and L-cysteine. This metabolic process can influence oxidative stress levels by affecting glutathione synthesis, which is vital for cellular antioxidant defense mechanisms .

Biochemical Pathways

Ala-Met impacts several biochemical pathways:

- Methionine Metabolism : Methionine is metabolized to produce SAMe and other metabolites that are involved in methylation reactions.

- Oxidative Stress Regulation : The metabolism of methionine can lead to changes in glutathione levels, thereby influencing oxidative stress within cells .

- Protein Synthesis : By providing essential amino acids, Ala-Met supports protein synthesis and cellular repair mechanisms.

Case Studies

-

Supplementation Studies

A study conducted on children with severe acute malnutrition evaluated the effects of methionine supplementation. The results indicated that methionine increased cysteine flux from body protein but did not significantly affect glutathione synthesis rates. This suggests that while methionine plays a role in amino acid metabolism, its direct impact on antioxidant defense may vary based on physiological conditions . -

High Methionine Diet Effects

In an animal model, a high methionine diet resulted in increased levels of homocysteine and oxidative stress markers. The study highlighted that elevated methionine levels could lead to liver damage characterized by increased lipid peroxidation and altered liver function markers such as ALT and AST . This underscores the importance of balanced methionine intake for maintaining hepatic health.

Summary of Key Research Findings

属性

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3S/c1-5(9)7(11)10-6(8(12)13)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHURBQASBLAPO-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCSC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50932428 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14486-05-6 | |

| Record name | L-Alanyl-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14486-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alanyl-L-methionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014486056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-alanyl-L-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alanylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Ala-Met?

A1: The molecular formula of Ala-Met is C7H14N2O3S, and its molecular weight is 206.27 g/mol.

Q2: Is there any spectroscopic data available for Ala-Met?

A2: While the provided research doesn't delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) spectroscopy can be employed to analyze its structure and properties. For instance, in a study on F pilin, 1H-nuclear magnetic resonance spectroscopy was used to determine the N-terminal alanine residue blocking by an acetyl group. []

Q3: What is the significance of the peptide bond in Ala-Met?

A3: The peptide bond linking alanine and methionine is crucial for the dipeptide's stability and biological activity. Studies have shown that specific reagents and conditions during peptide synthesis can lead to racemization, impacting its properties. []

Q4: Does Ala-Met play a role in the antigenic determinants of blood groups?

A4: Research suggests that the octapeptides containing Ala-Met at the N-terminus of glycophorin A contribute to the antigenic determinants of the M and N blood group systems. Specifically, the amino-terminal serine of the octapeptide in M-glycophorin A is a primary determinant for the M antigen. []

Q5: Has Ala-Met been identified in naturally occurring peptides with biological activity?

A5: Yes, Ala-Met is found within various biologically active peptides. For example, it's present in the sequence of somatostatin-28, a naturally occurring peptide found in ovine hypothalamic extracts, known for its somatotropin (growth hormone) and prolactin release-inhibiting activities. [, ]

Q6: How does the sequence context of Ala-Met affect its biological properties?

A6: The specific amino acid sequence surrounding Ala-Met significantly influences its biological activity. For instance, in studies on triticale carboxypeptidase III, N-CBZ-Ala-Met was hydrolyzed at a high rate, suggesting the enzyme's preference for aromatic or large aliphatic side chains adjacent to Ala-Met. []

Q7: Are there any known interactions between Ala-Met and metal ions?

A7: Research indicates that the presence of Ala-Met within specific peptide sequences can influence metal binding. A study focusing on the Al transporter Nrat1 highlighted the importance of the Ala-Met-Val-Met motif in metal binding and transport. Substituting this motif with one from a Mn transporter led to changes in Al transport activity, emphasizing the role of the motif in metal selectivity. []

Q8: What is the role of Ala-Met in enzyme-substrate interactions?

A8: Studies on carboxypeptidase III revealed that the presence of Ala-Met within a peptide substrate influences its hydrolysis rate. This suggests that the specific amino acid context around Ala-Met can either enhance or hinder enzyme recognition and activity. []

Q9: How stable is Ala-Met under various conditions?

A9: While the provided research doesn't directly address Ala-Met's stability, general peptide stability is influenced by factors like pH, temperature, and enzymatic degradation.

Q10: Are there specific formulation strategies to improve Ala-Met stability?

A10: Although not explicitly discussed for Ala-Met, common peptide formulation strategies, such as lyophilization, the use of stabilizing excipients, and encapsulation techniques, can potentially enhance its stability. For example, in the synthesis of prosomatostatin, a putative somatostatin precursor, the peptide was purified using techniques like gel filtration and ion-exchange chromatography to obtain a stable and pure product for biological testing. []

Q11: What are the potential applications of Ala-Met in drug development?

A11: Understanding the role of Ala-Met within bioactive peptides can guide the development of novel therapeutics. For instance, research on synthetic peptides like LT-10, derived from Lethal Toxin Neutralizing Factor (LTNF), shows promise in treating intoxication caused by various toxins. [, ] Further research is necessary to explore its full therapeutic potential in areas like anti-venom and anti-toxin therapy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。